Ethyl 3-bromo-2-(bromomethyl)benzoate
Overview
Description
Ethyl 3-bromo-2-(bromomethyl)benzoate: is an organic compound with the molecular formula C10H10Br2O2. It is a derivative of benzoic acid, where the benzene ring is substituted with bromine atoms at the 3rd and 2nd positions, and an ethyl ester group at the carboxyl position. This compound is often used in organic synthesis and various chemical reactions due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of Ethyl 3-methylbenzoate: The synthesis of Ethyl 3-bromo-2-(bromomethyl)benzoate can be achieved through the bromination of Ethyl 3-methylbenzoate. This involves the reaction of Ethyl 3-methylbenzoate with bromine in the presence of a catalyst such as iron(III) bromide.
Industrial Production Methods: Industrially, the compound can be produced using a continuous flow reactor where the bromination reaction is carefully controlled to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Ethyl 3-bromo-2-(bromomethyl)benzoate undergoes nucleophilic substitution reactions where the bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to Ethyl 3-methylbenzoate using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of Ethyl 3-bromo-2-formylbenzoate using oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or sodium methoxide in dimethyl sulfoxide or acetonitrile.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Substitution: Various substituted benzoates depending on the nucleophile used.
Reduction: Ethyl 3-methylbenzoate.
Oxidation: Ethyl 3-bromo-2-formylbenzoate.
Scientific Research Applications
Ethyl 3-bromo-2-(bromomethyl)benzoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting cancer and infectious diseases.
Material Science: It is employed in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-2-(bromomethyl)benzoate involves its reactivity towards nucleophiles and electrophiles. The bromine atoms on the benzene ring make it susceptible to nucleophilic attack, leading to substitution reactions. Additionally, the ester group can undergo hydrolysis under acidic or basic conditions, releasing the corresponding carboxylic acid .
Comparison with Similar Compounds
Ethyl 3-bromo-2-methylbenzoate: Similar structure but lacks the second bromine atom at the 2nd position.
Ethyl 3-chloro-2-(chloromethyl)benzoate: Similar structure with chlorine atoms instead of bromine.
Methyl 3-bromo-2-(bromomethyl)benzoate: Similar structure with a methyl ester group instead of an ethyl ester group.
Uniqueness: this compound is unique due to the presence of two bromine atoms, which enhances its reactivity in substitution reactions compared to its analogs with only one halogen atom or different halogens .
Properties
IUPAC Name |
ethyl 3-bromo-2-(bromomethyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2O2/c1-2-14-10(13)7-4-3-5-9(12)8(7)6-11/h3-5H,2,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEDOLWKGPCTRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)Br)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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